3-[(2-CHLOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Overview
Description
3-[(2-CHLOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with phenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde, under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Phenyl and Chlorophenyl Groups: The phenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. For instance, the reaction of the pyrido[2,3-d]pyrimidine core with benzyl chloride and 2-chlorobenzyl chloride in the presence of a base like potassium carbonate can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various alkyl or aryl derivatives.
Scientific Research Applications
3-[(2-CHLOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[(2-CHLOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Pyrano[2,3-d]pyrimidine Derivatives: These compounds have an additional oxygen atom in the ring structure, which can alter their chemical properties and biological activities.
Dihydropyrimidine-2,4-dione Derivatives: These compounds have a similar dione structure but differ in the substituents attached to the ring.
Uniqueness
3-[(2-CHLOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of phenyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-17-11-5-4-7-14(17)13-23-19(25)16-10-6-12-22-18(16)24(20(23)26)15-8-2-1-3-9-15/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFRJUDEACARKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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